molecular formula C16H22Cl2N2O4 B3018985 N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide CAS No. 618861-62-4

N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide

Cat. No.: B3018985
CAS No.: 618861-62-4
M. Wt: 377.26
InChI Key: JFTOIFHEBSVKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide is a complex organic compound characterized by its unique structure, which includes a butoxy group, a methoxy group, and two chloroacetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

    Formation of the 4-butoxy-3-methoxyphenyl intermediate: This step involves the reaction of 4-butoxyphenol with methoxybenzene under specific conditions to introduce the butoxy and methoxy groups.

    Introduction of the chloroacetamido groups: The intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the chloroacetamido groups.

    Final coupling reaction: The final step involves the coupling of the intermediate with another chloroacetamido compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be performed to remove or modify specific functional groups.

    Substitution: The chloroacetamido groups can undergo substitution reactions with nucleophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of amides or thioamides.

Scientific Research Applications

N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-chloroacetamide: This compound shares the chloroacetamido group but lacks the butoxy group.

    N-(4-butoxyphenyl)-2-chloroacetamide: Similar to the target compound but without the methoxy group.

Uniqueness

N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O4/c1-3-4-7-24-12-6-5-11(8-13(12)23-2)16(19-14(21)9-17)20-15(22)10-18/h5-6,8,16H,3-4,7,9-10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTOIFHEBSVKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.